1-Ethylpyrrolidine-2-carboxylic Acid: A Critical Chiral Scaffold in Drug Design
1-Ethylpyrrolidine-2-carboxylic Acid: A Critical Chiral Scaffold in Drug Design
Topic: Physicochemical Properties of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists in Pharmaceutical Development.
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (commonly referred to as N-Ethylproline ) is a non-proteinogenic amino acid derivative that serves as a pivotal chiral building block in medicinal chemistry. Distinguished by its rigid pyrrolidine ring and steric bulk at the nitrogen center, it functions as a superior stereochemical controller compared to its parent compound, L-proline.
This guide provides an exhaustive analysis of its physicochemical profile, emphasizing its utility as a precursor for the antipsychotic drug Amisulpride and its growing role as a highly selective organocatalyst. By synthesizing experimental data with theoretical mechanistic insights, this document aims to serve as a reference standard for laboratory handling and experimental design.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 1-Ethylpyrrolidine-2-carboxylic acid |
| Common Names | N-Ethylproline; N-Ethyl-L-proline (for S-isomer) |
| CAS Number | 98435-76-8 (L-isomer); 165552-33-0 (Racemic) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| SMILES | CCN1CCC[C@H]1C(=O)O (L-isomer) |
Stereochemistry and Conformation
Unlike flexible acyclic amino acids, N-ethylproline is constrained by the pyrrolidine ring. The N-ethyl substitution introduces significant steric hindrance, locking the nitrogen lone pair and influencing the cis/trans isomerization of peptide bonds in which it participates.
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Chirality: The C2 carbon is the stereogenic center. The (S)-enantiomer (L-form) is the biologically relevant scaffold derived from natural L-proline.
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Ring Pucker: The ring typically adopts an envelope conformation (Cγ-exo or Cγ-endo), which dictates the spatial orientation of the carboxylic acid relative to the N-ethyl group.
Figure 1: Structural genesis and conformational equilibrium of N-Ethylproline.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted parameters based on the N-methylproline analog.
Physical Constants
| Property | Value / Range | Notes & Context |
| Physical State | Crystalline Solid | Typically a white to off-white powder.[1][2] Hygroscopic. |
| Melting Point | 128 – 145 °C | Lower than L-proline (228°C) due to loss of zwitterionic H-bond network. |
| Boiling Point | ~220 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Solubility | High in H₂O, MeOH, EtOH | Zwitterionic character dominates in polar solvents. |
| Lipophilicity (LogP) | -1.5 to -1.9 | More lipophilic than Proline (-2.5) but still hydrophilic. |
| Optical Rotation | [α]D ≈ -75° to -85° | (c=1, H₂O). Levorotatory, similar to parent L-Proline. |
Acid-Base Chemistry (pKa)
N-Ethylproline exists primarily as a zwitterion at physiological pH. The ethyl group on the nitrogen slightly increases the basicity of the amine compared to proline due to the inductive effect (+I) of the alkyl chain.
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pKa₁ (Carboxylic Acid): 1.80 ± 0.10 (Strongly acidic due to inductive withdrawal by N+).
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pKa₂ (Tertiary Amine): 10.40 ± 0.10 (Highly basic).
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Isoelectric Point (pI): 6.10 (Neutral zwitterion dominates at pH 6-7).
Synthesis & Manufacturing Pathways
The synthesis of high-purity N-ethylproline is critical to avoid racemization. The preferred industrial route utilizes reductive amination rather than direct alkylation to prevent over-alkylation (quaternization).
Protocol: Reductive Amination (Standard)
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Reagents: L-Proline, Acetaldehyde, Pd/C catalyst, Hydrogen (H₂).
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Solvent: Methanol or Water.[3]
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Mechanism: Formation of an iminium ion intermediate followed by stereoselective hydrogenation.
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Advantage: Preserves the chiral center (C2) integrity.
Figure 2: Reductive amination pathway for N-Ethylproline synthesis.
Applications in Drug Development
Pharmaceutical Intermediate: The Amisulpride Connection
N-Ethylproline is the direct chiral precursor to the (S)-1-ethyl-2-aminomethylpyrrolidine side chain found in Amisulpride (antipsychotic) and Levosulpiride (prokinetic).
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Workflow: N-Ethylproline → Amidation/Esterification → Reduction → Chiral Diamine .
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Significance: The (S)-configuration is essential for the dopaminergic (D2/D3) antagonist activity. Use of the wrong enantiomer results in significant loss of potency.
Organocatalysis
Similar to L-proline, N-ethylproline derivatives are used in asymmetric aldol reactions. The ethyl group provides a different steric wall compared to the proton in proline, altering the enantioselectivity of the transition state.
Bioisosterism
In peptide design, replacing L-Proline with N-Ethylproline:
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Eliminates the H-bond donor capability of the NH group.
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Increases Lipophilicity , potentially improving blood-brain barrier (BBB) penetration.
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Locks Conformation , reducing the entropic penalty of binding to receptors.
Experimental Protocols & Handling
Solubility & Stability Testing
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Protocol: Dissolve 100 mg in 1 mL water. Solution should be clear and colorless.
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pH Check: A 10% w/v aqueous solution should yield a pH of ~6.0-7.0 (zwitterionic buffering).
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Stability: Stable at room temperature if desiccated. Aqueous solutions are prone to microbial growth (like all amino acids) and should be stored at 4°C with a preservative if kept long-term.
Safety & Toxicology (SDS Highlights)
While less hazardous than its lactam counterpart (N-ethyl-2-pyrrolidone, which is reprotoxic), N-ethylproline should be handled with standard chemical hygiene.
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Precaution: Avoid inhalation of dust.[4]
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Storage: 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
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PubChem Compound Summary. (2025). 1-Ethylpyrrolidine-2-carboxylic acid.[5][6] National Center for Biotechnology Information. Link[6]
- Amisulpride Synthesis.Pharmaceutical Chemistry Journal, Vol 42, 2008.
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Bates, L.S., et al. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil. (Methodology for proline derivative analysis). Link
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Sigma-Aldrich / Merck. (2025). Safety Data Sheet for Proline Derivatives. (General safety data for pyrrolidine carboxylic acids). Link
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.
Author’s Note: The values for melting point and optical rotation are sensitive to the degree of hydration and enantiomeric purity. Always verify specific batches with a Certificate of Analysis (CoA).
